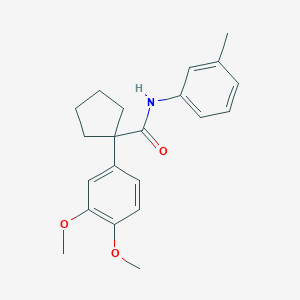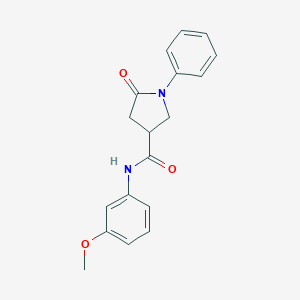
1-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)cyclopentane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)cyclopentane-1-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a cyclopentanecarboxamide core substituted with 3,4-dimethoxyphenyl and 3-methylphenyl groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)cyclopentane-1-carboxamide typically involves the following steps:
Formation of the cyclopentanecarboxamide core: This can be achieved through the reaction of cyclopentanecarboxylic acid with an appropriate amine, such as 3-methylphenylamine, under conditions that promote amide bond formation.
Introduction of the 3,4-dimethoxyphenyl group: This step involves the use of a suitable reagent, such as 3,4-dimethoxybenzoyl chloride, to introduce the 3,4-dimethoxyphenyl group onto the cyclopentanecarboxamide core through an acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)cyclopentane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the phenyl rings can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to an amine under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or borane can be employed.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
1-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)cyclopentane-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 1-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)cyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways can vary depending on the specific biological context and the nature of the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3,4-dimethoxyphenyl)-3-(3-methylphenyl)urea: Shares similar structural features but differs in the presence of a urea group instead of a cyclopentanecarboxamide core.
1,3,5-tris(3-methoxy-4-carboxyphenyl)benzene: Contains multiple methoxy and carboxy groups on a benzene ring, offering different chemical properties and applications.
Uniqueness
1-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)cyclopentane-1-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activities. Its cyclopentanecarboxamide core and the presence of both 3,4-dimethoxyphenyl and 3-methylphenyl groups make it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C21H25NO3 |
|---|---|
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
1-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)cyclopentane-1-carboxamide |
InChI |
InChI=1S/C21H25NO3/c1-15-7-6-8-17(13-15)22-20(23)21(11-4-5-12-21)16-9-10-18(24-2)19(14-16)25-3/h6-10,13-14H,4-5,11-12H2,1-3H3,(H,22,23) |
Clé InChI |
RBCIJDSRHCMISQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)C2(CCCC2)C3=CC(=C(C=C3)OC)OC |
SMILES canonique |
CC1=CC(=CC=C1)NC(=O)C2(CCCC2)C3=CC(=C(C=C3)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3,5-dichlorophenyl)-5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B214890.png)
![2-(3,5-dichlorophenyl)-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B214891.png)
![3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214894.png)



![3-[(2,2-Diphenylacetyl)amino]benzoic acid](/img/structure/B214903.png)
![3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214908.png)
![1-(4-Fluorophenyl)-4-[(2-isopropyl-5-methylphenoxy)acetyl]piperazine](/img/structure/B214909.png)
![(6-Bromo-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)acetic acid](/img/structure/B214910.png)
![1-[1-(1,1-Dioxido-1,2-benzothiazol-3-yl)hydrazinyl]propan-2-ol](/img/structure/B214911.png)
![5-bromo-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214914.png)

![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B214920.png)
